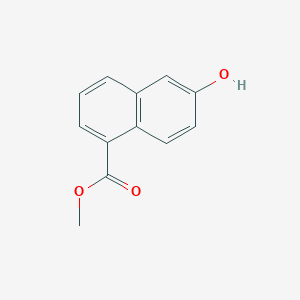

Methyl 6-hydroxy-1-naphthoate

Overview

Description

Scientific Research Applications

Anti-inflammatory Properties

Methyl 6-hydroxy-1-naphthoate, a naphthol derivative, has shown promising anti-inflammatory effects. In a study, it significantly inhibited the release of nitric oxide, interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. It also suppressed the activation of NF-κB and MAPKs signaling pathways, highlighting its potential in treating inflammatory conditions (Zhang et al., 2011).

Synthesis and Chemical Applications

This compound derivatives and their heterocyclic analogues have been synthesized using a two-step approach, including Heck coupling and Dieckmann cyclization. This synthesis process is significant in producing 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale, demonstrating its utility in organic synthesis and chemical processes (Podeschwa & Rossen, 2015).

Photophysical Properties

Studies have also focused on the photophysical properties of this compound derivatives. These compounds exhibit strong intramolecular hydrogen bonds in their ground electronic state, influencing the yield of an excited state intramolecular proton transfer process. This property is crucial in understanding the photostability and photoreactivity of these compounds, which can be applied in photochemistry and material sciences (Catalán et al., 1999).

Pharmacological Applications

While explicitly excluding information related to drug use, dosage, and side effects, it's notable that this compound derivatives have been explored for various pharmacological activities. For instance, some derivatives have been studied for their potential in antibacterial, antifungal, and anticancer applications. This indicates the broad scope of research applications of these compounds in pharmacology and medicine (Mbaveng & Kuete, 2014).

Mechanism of Action

- NF-κB (Nuclear Factor Kappa B) : NF-κB is a transcription factor that regulates the expression of inflammation-related genes. Normally, NF-κB exists in an inactive form in the cytoplasm, bound to inhibitory kappa B (IκB) protein. Upon activation, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory mediators .

Mode of Action:

MHNA interacts with its targets in the following ways:

Suppression of NF-κB Activation: MHNA inhibits lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and transcriptional activity. It also prevents IκB-α degradation, thereby reducing NF-κB translocation to the nucleus .

MAPKs (Mitogen-Activated Protein Kinases) Inhibition: MHNA decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Biochemical Pathways:

The affected pathways downstream of MHNA action include those related to inflammatory mediators (such as nitric oxide, interleukin-1β, and interleukin-6) and enzymes (inducible NO synthase and cyclooxygenase-2) .

Result of Action:

MHNA’s anti-inflammatory effects lead to the suppression of pro-inflammatory mediators, which may mitigate excessive inflammatory responses .

properties

IUPAC Name |

methyl 6-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXQZHHVDIJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463698 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90162-13-3 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide](/img/structure/B1624261.png)

![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)

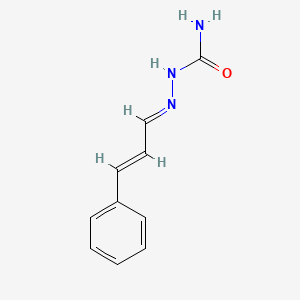

![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)